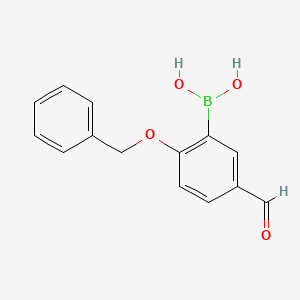

2-Benzyloxy-5-formylphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Benzyloxy-5-formylphenylboronic acid is a chemical compound with the molecular formula C14H13BO4 . It is used in various chemical reactions and has been studied for its potential applications in medicinal chemistry .

Synthesis Analysis

Boronic acids, including 2-Benzyloxy-5-formylphenylboronic acid, are commonly used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The synthesis of boronic acid derivatives has been reported in various studies . For example, one study discussed the synthesis of boronic acid derivatives as Influenza A virus (IAV) replication inhibitors .

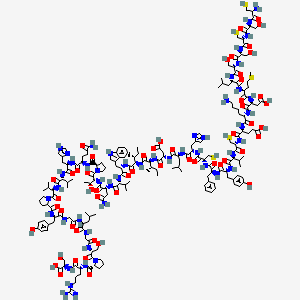

Molecular Structure Analysis

The molecular structure of 2-Benzyloxy-5-formylphenylboronic acid consists of a benzene ring attached to an oxygen atom (benzyloxy), a formyl group, and a boronic acid group . The empirical formula is C14H13BO4 and the molecular weight is 256.06 .

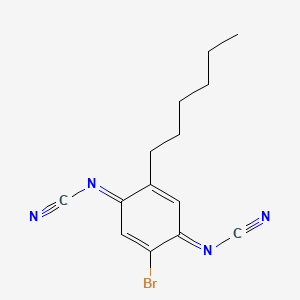

Chemical Reactions Analysis

Boronic acids, including 2-Benzyloxy-5-formylphenylboronic acid, are widely used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction . The success of this reaction is due to the mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and environmentally benign organoboron reagent .

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules

2-Formylphenylboronic acids, including derivatives like 2-benzyloxy-5-formylphenylboronic acid, are pivotal in the synthesis of benzoxaboroles and other complex organic compounds. Their reactions with secondary amines and activated olefins lead to the formation of 3-amino-substituted benzoxaboroles or functionalized benzoboroxoles, showcasing diverse reactivity based on the structure of the amines or the activated olefins involved. This reactivity is leveraged to synthesize novel organic compounds with potential for further chemical modifications and applications in various fields of research, including materials science and drug development (Adamczyk-Woźniak et al., 2010), (Kumar et al., 2010).

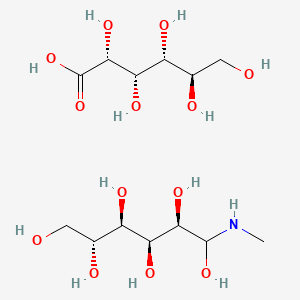

Antimicrobial and Anticancer Agents

The antimicrobial activity of 2-formylphenylboronic acids and their derivatives is significant, particularly against fungi and bacteria. These compounds, through a probable mechanism involving the inhibition of cytoplasmic leucyl-tRNA synthetase of microorganisms, show moderate to high activity against various strains such as Candida albicans, Aspergillus niger, Escherichia coli, and Bacillus cereus. Some derivatives exhibit higher activity than known antifungal drugs, highlighting their potential as novel antimicrobial agents (Adamczyk-Woźniak et al., 2020).

Moreover, benzoxaborole derivatives synthesized from 2-formylphenylboronic acids have been evaluated for their anticancer activities. Research indicates these compounds exhibit significant antiproliferative effects against various cancer cell lines, including ovarian cancer cells, by inducing cell cycle arrest and apoptosis. This suggests a promising avenue for the development of novel anticancer agents with a specific mode of action (Psurski et al., 2018).

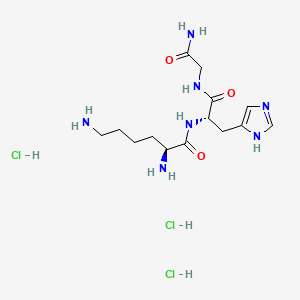

Bioorthogonal Chemistry

2-Formylphenylboronic acids are utilized in bioorthogonal chemistry for protein modification and conjugation reactions. These reactions are orthogonal to protein functional groups, demonstrating the utility of 2-formylphenylboronic acids in bioconjugation strategies for the development of biochemical research tools and therapeutic agents. The ability to undergo reactions under physiologically compatible conditions without interfering with biological processes makes them valuable in studying biological systems and developing bioconjugated molecules (Dilek et al., 2015).

Safety and Hazards

2-Benzyloxy-5-formylphenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to immediately wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Zukünftige Richtungen

The future directions of research on 2-Benzyloxy-5-formylphenylboronic acid and other boronic acids are promising. Given their unique properties and potential applications in medicinal chemistry, there is a growing interest in these compounds . Further studies are needed to explore their potential uses and to develop new promising drugs .

Eigenschaften

IUPAC Name |

(5-formyl-2-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO4/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCABRWZPCRMMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675317 |

Source

|

| Record name | [2-(Benzyloxy)-5-formylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-5-formylphenylboronic acid | |

CAS RN |

1310384-22-5 |

Source

|

| Record name | [2-(Benzyloxy)-5-formylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[(3-Ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride](/img/structure/B571690.png)

![Myristic acid-[9,10-3H]](/img/structure/B571705.png)